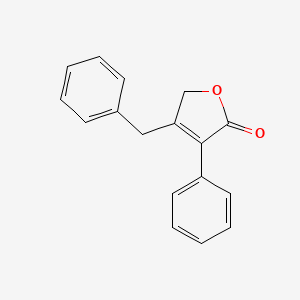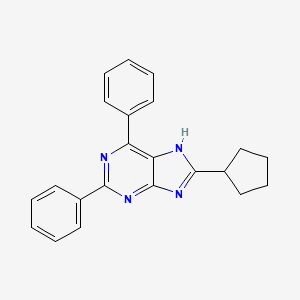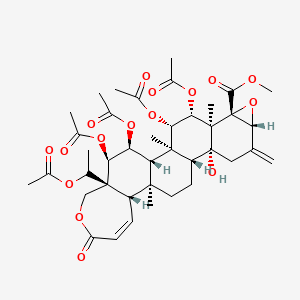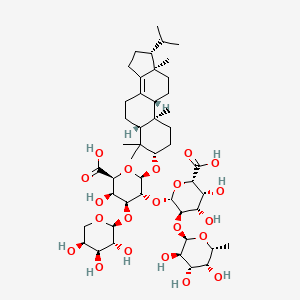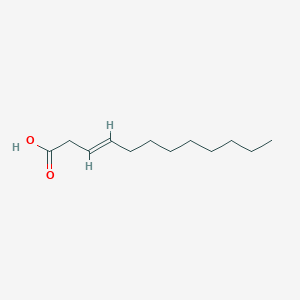
(E)-3-dodecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-dodecenoic acid is a dodecenoic acid having its double bond at position 3.
Scientific Research Applications
Alarm Pheromone in Thrips
Research by Hedenström et al. (2014) suggests that a closely related compound, (Z)-3-dodecenoic acid, may function as an alarm pheromone in gall-inducing thrips. This finding implies that (E)-3-dodecenoic acid could potentially have similar applications in the study of insect behavior and communication.
Antifungal Properties
A study by Sjögren et al. (2003) identified 3-hydroxy fatty acids, including a compound structurally similar to (E)-3-dodecenoic acid, which exhibited antifungal properties. This suggests that (E)-3-dodecenoic acid might also possess antifungal capabilities, useful in controlling molds and yeasts.
Epoxidation Study
Fahlstadius (1991) conducted a study on the epoxidation of dodecenoic acids, which could have implications for understanding the chemical properties and reactivities of (E)-3-dodecenoic acid Fahlstadius, 1991.
Radiotracer Methodology
Muramatsu and Tajima (1966) synthesized tritium-labeled surface-active substances, including dodecenoic acid derivatives Muramatsu & Tajima, 1966. This research indicates potential applications of (E)-3-dodecenoic acid in the study of surface chemistry and adsorption.
Sperm Oil Composition
The work of Toyama & Tsuchiya (1935) on dodecenoic acid in sperm oil enhances our understanding of natural oil compositions, potentially informing applications of (E)-3-dodecenoic acid in biological studies.
Pheromone Biosynthesis
Löfstedt and Bengtsson (1988) explored the biosynthesis of sex pheromones in moths, including the role of dodecenoic acids Löfstedt & Bengtsson, 1988. This could be relevant for studying (E)-3-dodecenoic acid in similar contexts.
Synthesis Studies
Various studies have focused on the synthesis of compounds related to (E)-3-dodecenoic acid, potentially offering insights into its chemical properties and synthetic routes (Muto & Mori, 2001); (Narasaka et al., 1977).
Protein Modification
Research by Slade et al. (2010) indicates the potential for (E)-3-dodecenoic acid or its derivatives to modify proteins, which could be significant in biomedical research.
Antibacterial and Antifungal Activities
A study by Mun et al. (2019) highlights the antibacterial and antifungal activities of compounds structurally related to (E)-3-dodecenoic acid, suggesting similar applications for (E)-3-dodecenoic acid.
properties
Product Name |
(E)-3-dodecenoic acid |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
(E)-dodec-3-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h9-10H,2-8,11H2,1H3,(H,13,14)/b10-9+ |
InChI Key |
XZJZNZATFHOMSJ-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CC(=O)O |
SMILES |
CCCCCCCCC=CCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCC(=O)O |
synonyms |
(Z)-3-dodecenoic acid 3-dodecenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



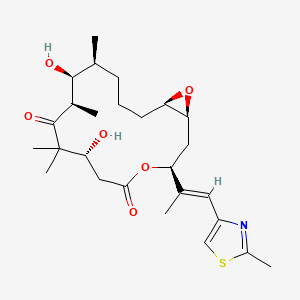




![3-[(E)-2-isocyanoethenyl]-1H-indole](/img/structure/B1246383.png)




